4-Hydroxy-3,5-diiodobenzyl alcohol

Description

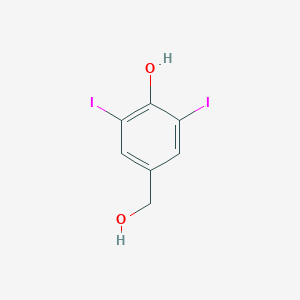

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(hydroxymethyl)-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXBYCZCWPIBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453647 | |

| Record name | 4-(Hydroxymethyl)-2,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37987-26-1 | |

| Record name | 4-(Hydroxymethyl)-2,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 4-Hydroxy-3,5-diiodobenzyl alcohol by introducing iodine atoms onto a pre-existing benzyl (B1604629) alcohol framework.

A notable and efficient method involves the direct, single-step synthesis of this compound starting from 4-hydroxybenzyl alcohol. wipo.int This process is characterized by its use of an aqueous medium, which presents a more environmentally benign approach compared to many organic solvent-based reactions.

The success of the one-step aqueous synthesis is highly dependent on specific reaction parameters, namely the pH of the medium and the stoichiometry of the iodinating agent. The process requires an initial pH of at least 7. wipo.int This alkaline or neutral condition is crucial for the reaction to proceed effectively. Furthermore, the synthesis necessitates the presence of at least 2 equivalents of diiodide (I₂). wipo.int This ensures that both ortho positions relative to the hydroxyl group on the aromatic ring of 4-hydroxybenzyl alcohol are iodinated, leading to the formation of the 3,5-diiodo-substituted product. wipo.int

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 4-Hydroxybenzyl Alcohol | wipo.int |

| Solvent | Aqueous Medium | wipo.int |

| Initial pH | ≥ 7 | wipo.int |

| Iodinating Agent | Diiodide (I₂) | wipo.int |

| Stoichiometry | ≥ 2 equivalents | wipo.int |

More advanced synthetic strategies allow for the regioselective construction of di-iodinated benzyl alcohols through metal-iodine exchange reactions. These methods offer precise control over the placement of the iodine atoms.

Isopropylmagnesium chloride (iPrMgCl) is a key reagent in these regioselective syntheses. sigmaaldrich.comnih.gov As a Grignard reagent, it is a powerful tool for forming carbon-carbon bonds and is particularly effective in iodine-magnesium exchange reactions. sigmaaldrich.comorgsyn.org This exchange transforms an iodo-substituted aromatic compound into a more reactive Grignard reagent, which can then react with various electrophiles. acs.org

The regioselectivity of the synthesis of diiodobenzyl alcohols can be masterfully controlled by using 5-substituted-1,2,3-triiodoarenes as the starting material. researchgate.net The metal-iodine exchange reaction, facilitated by isopropylmagnesium chloride, is followed by a reaction with an aldehyde. researchgate.net The choice of both the specific 1,2,3-triiodoarene and the aldehyde dictates the final position of the substituents, allowing for the selective synthesis of either terminal or internal diiodobenzyl alcohol derivatives. researchgate.net This provides a high degree of control over the final molecular architecture. researchgate.net

| Component | Role | Source |

|---|---|---|

| 5-Substituted-1,2,3-Triiodoarenes | Starting Material for controlled iodination | researchgate.net |

| Isopropylmagnesium Chloride | Reagent for Metal-Iodine Exchange | sigmaaldrich.comresearchgate.net |

| Aldehydes | Reactant and controller of regioselectivity | researchgate.net |

Alternative Synthetic Pathways and Process Optimization

An optimized and efficient pathway for the synthesis of this compound has been developed, offering significant advantages over traditional multi-step methods. This process involves the direct, single-step synthesis from 4-hydroxybenzyl alcohol. chemicalbook.com The reaction is conducted in an aqueous medium with an initial pH of at least 7 and utilizes at least two equivalents of diiodide. chemicalbook.com This method is noted for its simplicity and ability to produce very good yields at a reduced cost, making it a highly efficient alternative for producing this key intermediate. chemicalbook.com

Derivatization Strategies and Functional Group Transformations

The true synthetic utility of this compound lies in its capacity to be transformed into a wide array of more complex molecules. Its functional groups—the phenolic hydroxyl, the benzyl alcohol, and the iodine-substituted aromatic ring—are all sites for further chemical modification.

Precursors in Complex Molecule Synthesis

A primary application of this compound is as a precursor for synthesizing analogues of the thyroid hormone, thyroxine. This typically involves the strategic formation of a diaryl ether bond, a key structural feature of the thyronine backbone. A common and necessary activation step for this process is the oxidation of the benzyl alcohol group to the corresponding aldehyde, 4-hydroxy-3,5-diiodobenzaldehyde. This aldehyde is a more reactive electrophile for subsequent coupling reactions.

The synthesis of isotopically labeled thyroxine metabolites, such as Thyroxine-13C6 4'-O-β-D-Glucuronide Disodium Salt, is essential for metabolic studies. nih.govvu.edu.au While direct synthesis from this compound is not explicitly detailed in the literature, a plausible synthetic route can be constructed based on established methods for creating thyroxine analogs.

The initial step would involve the oxidation of this compound to 4-hydroxy-3,5-diiodobenzaldehyde. This intermediate can then participate in a coupling reaction, such as a copper-catalyzed Ullmann condensation or a Chan-Lam coupling, with a suitably protected and labeled tyrosine derivative. For instance, coupling with a 13C-labeled N-acetyl-L-tyrosine ethyl ester, followed by a series of deprotection and functional group manipulation steps, would lead to the thyroxine backbone. The final step would involve the enzymatic or chemical glucuronidation of the 4'-hydroxyl group to yield the target molecule, Thyroxine-13C6 4'-O-β-D-Glucuronide Disodium Salt. nih.govvu.edu.au

The synthesis of specific thyroxine analogs like 4-(3-Iodo-4-hydroxyphenoxy)-3,5-diiodophenylalanine demonstrates the utility of building blocks derived from this compound. The construction of this molecule hinges on the formation of a diaryl ether linkage between two distinct iodinated phenyl units.

A logical synthetic approach involves an initial oxidation of this compound to 4-hydroxy-3,5-diiodobenzaldehyde. This aldehyde would then be coupled with a protected 3-iodo-L-tyrosine derivative. The diaryl ether bond formation is a key transformation in thyroxine synthesis and can be achieved through methods like the Ullmann reaction. Following the coupling, the aldehyde group would need to be converted into the alanine (B10760859) side chain, a transformation that can be accomplished through various established synthetic routes, such as the Erlenmeyer-Plöchl reaction to form an azlactone, followed by reduction and hydrolysis.

Oxidation Reactions and Novel Scaffold Formation

Beyond its role in linear, multi-step syntheses, this compound can be used to generate unique three-dimensional structures through intramolecular reactions.

A notable transformation of this compound is its oxidative cyclization to form the novel spirocyclic compound 5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one. This process is achieved through an oxidation reaction utilizing a hypochlorite (B82951) oxidant. This method provides a simple and cost-effective route to this complex scaffold with a significant improvement in yield compared to other methods. While specific reaction conditions are part of proprietary process optimization, the general transformation highlights an advanced application of the starting material.

Table 1: Hypochlorite Oxidation of this compound

| Reactant | Oxidant | Product | Yield |

| This compound | Hypochlorite (e.g., Sodium, Calcium, or Potassium Hypochlorite) | 5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one | Significantly Improved |

Mentioned Compounds

Functionalization for Diverse Chemical Libraries

The structural framework of this compound serves as a scaffold for generating a variety of chemical analogues. This functionalization is key to creating libraries of compounds with potential applications in various fields of chemical and biological research.

Synthesis of Hydrazone Analogues from Halogenated Salicylaldehydes

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure and are known for their wide range of biological activities. nih.govnih.gov The synthesis of hydrazone analogues often involves the condensation reaction between a hydrazide and an aldehyde or ketone. mdpi.commdpi.com In the context of halogenated salicylaldehydes, such as the structurally related 3,5-diiodosalicylaldehyde, these reactions are typically carried out by heating the reactants in an organic solvent like ethanol (B145695) or methanol. mdpi.com

The general synthetic route involves the reaction of a substituted hydrazide with a halogenated salicylaldehyde. For instance, various hydrazide-hydrazones have been synthesized from substituted salicylaldehydes, including brominated and methylated derivatives. nih.gov The synthesis of these compounds can be achieved with good yields, and they are often characterized by techniques such as FT-IR, and melting point determination. nih.gov

While the direct synthesis from this compound would require its oxidation to the corresponding aldehyde, the use of halogenated salicylaldehydes as starting materials provides a direct route to hydrazone derivatives with a similar substitution pattern on the aromatic ring. google.com The resulting hydrazones, which possess the -NHN=CH- group, are valuable intermediates in the synthesis of heterocyclic compounds and have been investigated for various biological properties. nih.govhygeiajournal.com

Below is a table summarizing the synthesis of various hydrazone derivatives from substituted salicylaldehydes, which illustrates the general methodology applicable to halogenated systems.

| Aldehyde Starting Material | Hydrazide Reactant | Resulting Hydrazone Derivative |

| 5-Bromosalicylaldehyde | 4-Hydroxybenzohydrazide | 4-Hydroxy-N'-[(2-hydroxy-5-bromophenyl)methylidene]benzohydrazide |

| 3-Isopropyl-6-methylsalicylaldehyde | 4-Hydroxybenzohydrazide | 4-Hydroxy-N'-[(2-hydroxy-3-isopropyl-6-methylphenyl)methylidene]benzohydrazide |

| 3-Hydroxymethyl-5-methylsalicylic aldehyde | 4-Hydroxybenzohydrazide | N'-[(2,5-Dihydroxy-3-methylphenyl)methylidene]-4-hydroxybenzohydrazide |

This table is illustrative of the types of hydrazones that can be synthesized from substituted salicylaldehydes, based on methodologies described in the literature. nih.gov

Incorporation into Complex Molecular Structures (e.g., Pyroglutamic Acid Derivatives)

The 4-hydroxy-3,5-diiodobenzyl moiety can be incorporated into more complex molecular scaffolds, such as those based on pyroglutamic acid. Pyroglutamic acid and its derivatives are valuable building blocks in medicinal chemistry, often used to create analogues of bioactive peptides and other complex molecules. clockss.org

The synthesis of such complex structures can involve the alkylation of a suitable pyroglutamic acid derivative with a reactive form of this compound, such as its corresponding bromide. This approach allows for the introduction of the di-iodinated phenolic side chain onto the pyroglutamic acid core. The resulting molecules combine the structural features of both parent compounds, leading to novel chemical entities with potentially unique properties.

The synthesis of substituted pyroglutamic acid derivatives can be achieved through various methods, including the alkylation of enolates derived from protected pyroglutamic esters. clockss.org This allows for the introduction of a wide range of substituents at the C4 position of the pyroglutamic acid ring. By using a 4-hydroxy-3,5-diiodobenzyl halide in such a reaction, a di-iodinated arylmethyl group can be appended to the pyroglutamic acid scaffold.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, efficient, and sustainable. The application of these principles to the synthesis of this compound focuses on reducing waste, using less hazardous materials, and improving energy efficiency.

A patented process for the synthesis of this compound highlights a greener approach. wipo.int This method involves the direct iodination of 4-hydroxybenzyl alcohol in an aqueous medium. Key features of this green synthetic route include:

Use of Water as a Solvent: The reaction is carried out in an aqueous medium, which is a significant improvement over the use of volatile and often toxic organic solvents. Water is non-toxic, non-flammable, and readily available. upc.edu

Control of pH: The reaction is performed at an initial pH of at least 7, which is a critical parameter for the selective formation of the desired product. wipo.int

Stoichiometric Control: The use of at least 2 equivalents of diiodide ensures the complete di-iodination of the starting material. wipo.int

This approach contrasts with traditional iodination methods that may employ harsher reagents or less environmentally benign solvents. The move towards aqueous reaction media and one-pot syntheses is a key trend in the development of sustainable chemical manufacturing. mdpi.com

The table below summarizes the key aspects of the green synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Safer Solvents and Auxiliaries | Use of water as the reaction medium. wipo.int |

| Design for Energy Efficiency | One-step synthesis reduces the energy required for multiple reaction setups and purifications. wipo.int |

| Use of Renewable Feedstocks | While not explicitly stated for this process, the starting material, 4-hydroxybenzyl alcohol, can potentially be derived from renewable sources. |

| Reduce Derivatives | The one-step nature of the synthesis avoids the need for protecting groups, thus reducing the number of synthetic steps. wipo.int |

| Catalysis | While this specific patented process does not mention a catalyst, other green oxidation processes for phenolic compounds utilize bio-inspired catalysts. researchgate.net |

Biological Activity and Pharmacological Investigations

Antimicrobial Efficacy

The antimicrobial properties of phenolic compounds and alcohols are well-documented, with their efficacy often influenced by the nature and position of substituents on the aromatic ring. The presence of iodine in the structure of 4-Hydroxy-3,5-diiodobenzyl alcohol is significant, as halogenation is a common strategy to enhance the antimicrobial potency of phenols.

While specific studies on this compound are not extensively detailed in publicly available research, the activity of related compounds provides a basis for its expected efficacy. Phenolic compounds typically exert their antimicrobial action by denaturing proteins and disrupting the cell membrane, leading to the leakage of intracellular components. This mechanism is generally more effective against Gram-positive bacteria. nih.gov

Gram-positive bacteria, such as Staphylococcus aureus and Micrococcus luteus, possess a thick peptidoglycan layer but lack an outer membrane. This structural characteristic makes them more susceptible to the disruptive action of hydrophobic compounds like halogenated phenols. The lipophilic nature of the di-iodinated benzene (B151609) ring would facilitate its interaction with the bacterial cell membrane. Studies on other long-chain fatty alcohols have demonstrated significant antibacterial activity against S. aureus. nih.gov Similarly, various phenolic derivatives are known to be effective against S. aureus and other Gram-positive pathogens. nih.govmdpi.com Therefore, this compound is anticipated to exhibit selective antibacterial activity against these strains.

Table 1: Expected Antimicrobial Spectrum of this compound Based on Related Compounds

| Bacterial Strain | Gram Type | Expected Activity | Rationale |

|---|---|---|---|

| Micrococcus luteus | Gram-Positive | Susceptible | Lacks protective outer membrane, susceptible to phenolic compounds. researchgate.netactascientific.com |

| Staphylococcus aureus | Gram-Positive | Susceptible | Cell membrane is a primary target for alcohols and phenols. nih.govnih.gov |

| Escherichia coli | Gram-Negative | Resistant | Outer membrane acts as a permeability barrier. nih.govnih.gov |

| Serratia marcescens | Gram-Negative | Resistant | Possesses an outer membrane and often exhibits intrinsic resistance. nih.govmdpi.com |

In contrast to its expected effect on Gram-positive bacteria, this compound is likely to be inactive against Gram-negative bacteria such as Escherichia coli and Serratia marcescens. The primary reason for this resistance is the complex cell envelope of Gram-negative bacteria, which features an outer membrane composed of lipopolysaccharides. nih.gov This outer membrane acts as a formidable barrier, restricting the penetration of many antimicrobial agents, including phenolic compounds.

Serratia marcescens, in particular, is an opportunistic pathogen known for its intrinsic resistance to various antimicrobial agents. mdpi.com While some specific compounds can target Gram-negative bacteria, the general class of simple phenols and benzyl (B1604629) alcohols is less effective. Bacteriocins produced by S. marcescens, for example, have shown activity against E. coli but not broadly against other Gram-negative species, highlighting the specific nature of antimicrobial action required. nih.govnih.gov

The biological activity of benzyl alcohol derivatives and related phenolic compounds is governed by specific structural features, establishing a clear structure-activity relationship (SAR).

Halogenation : The presence and position of halogen atoms on the benzene ring are critical. The two iodine atoms in this compound significantly increase the compound's lipophilicity compared to unsubstituted benzyl alcohol. This enhanced lipophilicity generally correlates with increased antimicrobial activity, as it improves the molecule's ability to partition into and disrupt the bacterial cell membrane.

Hydroxyl Group : The phenolic hydroxyl (-OH) group is a key functional group for activity. It can participate in hydrogen bonding and is believed to be essential for the protein-denaturing action of these compounds.

Alcohol Function : The benzyl alcohol moiety (-CH₂OH) also contributes to the molecule's properties. The antibacterial activity of long-chain fatty alcohols is known to be dependent on the length of the carbon chain, which influences both lipophilicity and the mode of action. nih.gov For benzyl alcohol derivatives, substitutions on the ring have a more pronounced effect on potency. semanticscholar.org

Substituent Position : The relative positions of the functional groups are crucial. In this molecule, the iodine atoms are ortho to the hydroxyl group, and the hydroxymethyl group is in the para position. This specific arrangement influences the electronic properties and steric profile of the molecule, which in turn dictates its interaction with biological targets. SAR studies on other complex heterocyclic derivatives have consistently shown that the nature and position of substituents are determinant factors for biological activity. nih.gov

Role in Thyroid Hormone Chemistry and Metabolism

The structural similarity of this compound to thyroid hormones and their metabolites suggests a potential role in endocrine research, particularly in the study of thyroid hormone analogues and as a reference standard in pharmaceutical quality control.

Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are characterized by an iodinated phenolic ring structure. The 4-hydroxy-3,5-diiodophenyl moiety is a core component of these essential hormones. Consequently, compounds containing this structure, including this compound, are valuable as building blocks or precursors in the synthesis of novel thyroid hormone analogues. nih.gov

Researchers design and synthesize such analogues to investigate the specific functions of thyroid hormones and to develop drugs with selective activity on thyroid hormone receptors (TRs), such as TRβ, which is a target for treating metabolic disorders. nih.gov The synthesis of these complex molecules often involves starting with or creating iodinated phenolic intermediates. The study of various diiodothyronines and their acetic acid analogues further underscores the importance of the core iodinated phenol (B47542) structure in interacting with the thyroid system. nih.gov

The manufacturing process of synthetic thyroid hormones, such as Levothyroxine, can lead to the formation of related substances as impurities. e-journals.injuniperpublishers.com Regulatory bodies require strict control and characterization of these impurities to ensure the safety and efficacy of the final drug product.

While this compound itself is not listed as a primary impurity in major pharmacopoeias, compounds with very similar structures are of high relevance. For instance, Levothyroxine alcohol (4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-benzenemethanol) and Levothyroxine Benzoic Acid Impurity (4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid) are known process impurities that must be monitored. glppharmastandards.compharmaffiliates.comsynzeal.com These molecules share the di-iodinated phenolic structural motif, but differ from this compound, which lacks the second phenoxy ring. Due to its structural relationship, this compound serves as a crucial reference material for the development of analytical methods aimed at detecting and quantifying potential degradation products or side-products in bulk Levothyroxine and its pharmaceutical formulations.

Relevance in Abbreviated New Drug Application (ANDA) Filing and Formulation Development

While direct public documentation linking this compound to specific Abbreviated New Drug Application (ANDA) filings is not extensively available, its structural characteristics suggest a significant role as a key starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of iodine atoms makes it a valuable precursor in organic synthesis, particularly for creating radioiodinated compounds used in diagnostics and therapy. rockchemicalsinc.comnih.gov

In the context of formulation development for generic drugs under an ANDA, the purity, stability, and consistent quality of all starting materials are paramount. A process for synthesizing this compound from 4-hydroxybenzyl alcohol in an aqueous medium has been developed, highlighting its importance as a chemical building block. wipo.intbldpharm.com The efficiency and reproducibility of such a synthesis process are critical for pharmaceutical manufacturing, ensuring that the final API meets the stringent requirements for bioequivalence and quality mandated by regulatory agencies. The development of transdermal delivery systems for iodide ions has also been explored, which could be relevant for formulations containing iodine-based compounds. researchgate.net

Broader Biological System Interactions

The biological activities of this compound are not extensively documented on their own. However, research into its derivatives provides insight into its potential biological targets. The primary mechanism of action that has been explored for derivatives of closely related iodinated aromatic compounds is enzyme inhibition.

Specifically, derivatives of iodinated benzaldehydes have been synthesized and investigated for their ability to inhibit cholinesterases, enzymes critical in the nervous system. nih.gov The structural features, including the iodine atoms and the benzyl framework, are crucial for these interactions. Molecular docking studies on such derivatives have helped to visualize and understand the binding interactions within the active sites of these enzymes. researchgate.nettandfonline.comnih.gov The presence of iodine can enhance the lipophilicity of a compound, potentially improving its pharmacokinetic properties and ability to cross biological membranes. nih.gov

A related compound, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been identified as a potent antioxidant with neuroprotective effects. nih.govnih.gov DHMBA, originally isolated from Pacific oysters, has been shown to protect against oxidative stress through radical scavenging and by inducing the production of antioxidant proteins. mdpi.comresearchgate.net Studies have demonstrated that DHMBA can reduce neuronal loss, improve memory, and decrease anxiety-related behaviors in aged mice. nih.gov It also inhibits the hypothalamus-pituitary-adrenal (HPA) axis, which is involved in the stress response. nih.gov

The antioxidant mechanism of DHMBA involves the Nrf2 pathway, leading to an increase in antioxidant enzymes. nih.gov It has also been shown to protect mitochondrial function during cold preservation of enterocytes. mdpi.com While direct comparative studies between this compound and DHMBA are limited, a comparison of their structures suggests potential differences in their biological profiles. The electron-donating methoxy (B1213986) group in DHMBA is known to enhance the antioxidant capacity of phenols, whereas the bulky, electron-withdrawing iodine atoms in this compound would likely impart different chemical and biological properties. vaia.com

Table 1: Structural and Functional Comparison of Benzyl Alcohol Derivatives

| Feature | This compound | 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) |

| Substituents at C3, C5 | Iodine (I) | Hydroxyl (-OH) |

| Substituent at C4 | Hydroxyl (-OH) | Methoxy (-OCH3) |

| Known Biological Activity | Precursor for enzyme inhibitors | Antioxidant, Neuroprotective nih.govnih.gov |

| Mechanism of Action | Derivatives inhibit cholinesterases nih.gov | Radical scavenging, Nrf2 pathway activation nih.govmdpi.com |

Derivatives of iodinated aromatic compounds, specifically hydrazone analogues, have been a focus of pharmacological research, particularly in the context of Alzheimer's disease. nih.gov Research has shown that hydrazide-hydrazones synthesized from 4-hydroxy-3,5-diiodobenzaldehyde exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

These derivatives have demonstrated moderate dual inhibition of these enzymes. The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, have been determined for these compounds. For instance, certain hydrazone derivatives show IC50 values in the micromolar range, indicating their potential as cholinesterase inhibitors. tandfonline.comnih.govresearchgate.net Molecular docking studies have further elucidated that these compounds bind non-covalently to the active sites of the cholinesterase enzymes. researchgate.nettandfonline.com

Table 2: Cholinesterase Inhibition by Selected Hydrazone Derivatives

| Compound Type | Target Enzyme | Reported IC50 Range (µM) | Reference |

| Hydrazone-sulfonate hybrids | Acetylcholinesterase (AChE) | As low as 9.30 | tandfonline.comnih.gov |

| Hydrazone-sulfonate hybrids | Butyrylcholinesterase (BChE) | As low as 11.82 | tandfonline.comnih.gov |

| Pyridazinone-hydrazone derivatives | Butyrylcholinesterase (BChE) | As low as 4.27 | nih.govresearchgate.net |

Analytical Methodologies for Research and Development

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the structural determination of 4-Hydroxy-3,5-diiodobenzyl alcohol, offering insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMRs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR provide critical data.

¹H-NMR spectroscopy allows for the identification and quantification of protons within the molecule. In a typical spectrum of this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) alcohol group, and the hydroxyl protons. The chemical shifts, splitting patterns, and integration of these signals provide a detailed map of the proton environment. Predicted ¹H-NMR data suggests the presence of specific chemical shifts for the different protons in the molecule. guidechem.com

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atoms bonded to the electronegative iodine and oxygen atoms would be expected to resonate at different frequencies compared to the other aromatic carbons. Predicted ¹³C-NMR data is available and serves as a reference for experimental findings. guidechem.com

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further resolve complex structural features by showing correlations between different nuclei.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Spectrum Type | Predicted Chemical Shifts (ppm) |

|---|---|

| ¹H-NMR | Predicted data indicates distinct signals for aromatic, methylene, and hydroxyl protons. |

| ¹³C-NMR | Predicted data indicates unique signals for each carbon in the molecule's skeleton. |

Note: This table is based on predicted data and should be confirmed with experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond of the alcohol and phenol (B47542), and the aromatic carbon-carbon (C=C) bonds. The broadness and position of the -OH stretching vibration can provide information about hydrogen bonding within the sample.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would correspond to its molecular weight of approximately 375.93 g/mol . lgcstandards.com The fragmentation pattern observed in the mass spectrum can provide further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can be used to identify and quantify this compound in various matrices. Patent literature confirms the use of LC-MS for the analysis of this compound following its synthesis. googleapis.comgoogle.com

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a suitable HPLC method would involve a stationary phase (e.g., C18 column) and a mobile phase tailored to achieve good separation from any impurities. The retention time of the compound under specific chromatographic conditions is a key identifying characteristic. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for purity assessment. Commercial suppliers of this compound often provide HPLC data to certify the purity of their products. biomart.cn

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity. UPLC methods can be developed for the analysis of this compound to provide improved separation efficiency and a more detailed purity profile compared to traditional HPLC. The availability of UPLC data is often indicated by suppliers of high-purity reference standards.

Research Applications and Future Directions

Utility as a Building Block in Complex Organic Synthesis

4-Hydroxy-3,5-diiodobenzyl alcohol is a strategic building block in organic synthesis. Its value stems from the presence of multiple reactive sites: the primary alcohol, the phenolic hydroxyl group, and the two iodine-substituted carbons on the aromatic ring. Chemists can selectively target these sites to construct more complex molecular architectures.

The alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages. The phenolic hydroxyl provides a handle for etherification or for directing further electrophilic substitution, although the ring is already heavily substituted. The carbon-iodine bonds are particularly useful, enabling participation in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the integration of the di-iodinated phenol (B47542) motif into larger, more elaborate structures. Halogenated alcohols are considered valuable intermediates for a wide range of synthetic applications, especially in the synthesis of active pharmaceutical ingredients. google.com The synthesis of this compound itself can be achieved from its non-iodinated precursor, 4-hydroxybenzyl alcohol, in an aqueous medium. wipo.int

Application in Pharmaceutical Research and Development

The stringent requirements of pharmaceutical quality control and regulatory compliance have created a crucial role for highly specific chemical reference standards. This compound finds a key application in this domain, particularly in the context of ensuring the safety and purity of drug substances.

This compound is utilized as a pharmaceutical reference standard for analytical testing. lgcstandards.com Its primary role is in the development, validation, and execution of analytical methods designed to detect and quantify impurities in drug substances. One of the most notable examples is its connection to the antiarrhythmic drug Amiodarone.

The manufacturing process of Amiodarone can generate several iodinated impurities. One such critical impurity is Amiodarone Impurity D, chemically known as (2-Butylbenzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone. sigmaaldrich.comsciex.com This impurity shares the core 4-hydroxy-3,5-diiodophenyl structure with the benzyl (B1604629) alcohol. Because of this structural relationship, this compound serves as a crucial reference material. It helps chromatographers and quality control analysts to identify potential process-related impurities and degradation products, ensuring they are controlled within the strict limits set by pharmacopoeias and regulatory authorities. cleanchemlab.comsynzeal.com

The data generated using this compound as a reference standard is a vital component of regulatory submission dossiers. cleanchemlab.com These dossiers, such as a Common Technical Document (CTD) submitted to agencies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), require a comprehensive section on the quality of the active pharmaceutical ingredient (API). kolabtree.comclinchoice.com

This quality section (Module 3 of the CTD) must include a detailed impurity profile of the API. kolabtree.com Companies must demonstrate that they have robust analytical procedures to control for any potential impurities. The documentation for these procedures, including their validation reports, relies on the use of qualified reference standards. edqm.eumateriamedica.ch Therefore, the characterization data and analytical results obtained using this compound provide the evidence that the manufacturing process is well-controlled and that the final drug product is consistently pure and safe for patient use. cleanchemlab.comedqm.eu

Development of Novel Bioactive Compounds and Pharmacological Probes

The di-iodinated phenolic structure of this compound makes it an attractive scaffold for the synthesis of new biologically active molecules, particularly those designed to mimic endogenous hormones.

The structural similarity of this compound to thyroid hormones (which are iodinated tyrosine derivatives) makes it a valuable starting point for the development of novel thyromimetics. nih.govnih.gov Research in this area focuses on creating compounds that can selectively bind to thyroid hormone receptors (TRα or TRβ) to achieve therapeutic effects in metabolic diseases, dyslipidemia, or other conditions, potentially with fewer side effects than natural hormones. nih.govnih.govindependent.co.uk The 4-hydroxy-3,5-diiodobenzyl moiety can be incorporated as the key recognition element in the design of such new selective ligands.

Furthermore, benzyl alcohols in general have been used as molecular probes to investigate biological pathways. nih.gov The introduction of heavy iodine atoms in this compound offers unique properties that can be exploited in the design of more specialized pharmacological probes. The iodine atoms can serve as anomalous scatterers in X-ray crystallography to help solve the phase problem for protein-ligand complexes or as reporter groups in certain analytical techniques.

Emerging Research Areas and Unexplored Potentials of Halogenated Benzyl Alcohols

The field of materials science and crystal engineering is an emerging area of interest for halogenated benzyl alcohols. A recent study has explored the crystallization mechanisms of these compounds, focusing on how intermolecular interactions like halogen bonding (C-I···X) and hydrogen bonding (O-H···O) dictate the self-assembly and packing in the solid state. nih.gov This fundamental understanding could pave the way for designing new organic materials with tailored physical properties.

Additionally, there is a continuous drive to develop more efficient and environmentally friendly methods for synthesizing halogenated compounds. Research into chemoenzymatic halogenation using enzymes like haloperoxidases presents a green alternative to traditional chemical methods for producing iodinated phenols. tudelft.nl

The broader class of halogenated organic compounds continues to be explored for diverse therapeutic applications, including as anesthetics and antimicrobial agents. semanticscholar.orguspto.gov The unexplored potential of this compound and its derivatives may lie in these or other areas, leveraging the unique physicochemical properties imparted by the iodine atoms to create next-generation materials, probes, and therapeutic agents.

Data Tables

Table 1: Research Applications of this compound

| Application Area | Specific Use | Rationale | Relevant Section |

| Organic Synthesis | Synthetic Building Block | Possesses multiple reactive sites (alcohol, phenol, C-I bonds) for constructing complex molecules. google.com | 5.1 |

| Pharmaceutical R&D | Impurity Reference Standard | Structurally related to known impurities of the drug Amiodarone, enabling quality control. lgcstandards.comsigmaaldrich.com | 5.2.1 |

| Pharmaceutical R&D | Regulatory Dossier Component | Data from its use as a standard provides evidence of API purity for regulatory agencies. cleanchemlab.comkolabtree.com | 5.2.2 |

| Drug Discovery | Scaffold for Bioactive Compounds | Serves as a key structural motif for synthesizing novel thyromimetics. nih.govnih.gov | 5.3 |

| Chemical Biology | Pharmacological Probes | Potential use as a probe, with iodine atoms acting as reporters or for crystallographic studies. nih.gov | 5.3 |

| Materials Science | Crystal Engineering | Study of its self-assembly and intermolecular interactions informs the design of new organic materials. nih.gov | 5.4 |

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-3,5-diiodobenzyl alcohol, and how can purity be optimized?

A plausible synthetic pathway involves halogenation of 4-hydroxybenzyl alcohol derivatives. For example, iodination via electrophilic substitution or halogen exchange (e.g., replacing bromine or chlorine with iodine using KI/NaI in acidic conditions). Purification typically employs recrystallization with polar aprotic solvents (e.g., ethanol-water mixtures) to remove unreacted iodine or byproducts . Purity optimization requires monitoring via HPLC (C18 columns, UV detection at ~280 nm) or TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the structure and purity of this compound?

Key characterization methods include:

- NMR : - and -NMR to confirm substitution patterns (iodine's electron-withdrawing effects deshield aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M-H] at m/z ~386).

- FT-IR : Peaks at ~3400 cm (O-H stretch) and ~1200 cm (C-I stretches).

- Elemental Analysis : Quantify iodine content (~65% theoretical) to confirm stoichiometry .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

this compound is likely sparingly soluble in water (similar to Syringyl alcohol: 0.40 g/L at 25°C) but soluble in DMSO or ethanol . Stability testing under varying pH (4–9) and temperatures (4–40°C) is critical, as iodine substituents may promote photodegradation. Store in amber vials at 2–8°C to minimize decomposition .

Q. What safety protocols are essential for handling this compound?

Due to iodine's volatility and potential toxicity:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (risk category: Xi/R36-38) .

- Conduct reactions in fume hoods to prevent inhalation of iodine vapors.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with thiosulfate) .

Advanced Research Questions

Q. How do the iodine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of iodine enhances the electrophilicity of the aromatic ring, facilitating reactions like Suzuki coupling or nitration. Comparative studies with chloro/fluoro analogs (e.g., 3,5-Difluorobenzyl alcohol ) reveal slower reaction kinetics due to iodine's larger atomic radius, which sterically hinders nucleophilic attack .

Q. What experimental designs are recommended for studying its potential antiviral mechanisms?

- Enzyme Inhibition Assays : Test inhibition of viral proteases (e.g., HIV-1 protease) using fluorescence-based substrates.

- Cellular Models : Evaluate cytotoxicity (MTT assay) and antiviral efficacy (plaque reduction) in Vero or HEK293 cells .

- Molecular Docking : Compare binding affinity with Syringyl alcohol (PDB: 1D4J) to assess iodine’s impact on target interactions .

Q. How can researchers address contradictions in stability data across studies?

Contradictions may arise from differences in solvent systems or light exposure. Perform accelerated stability studies:

Q. What strategies optimize its use in cross-coupling reactions for synthesizing complex biomolecules?

Q. How does this compound compare to other halogenated benzyl alcohols in biological activity?

Iodine’s lipophilicity may enhance membrane permeability compared to methoxy or fluoro analogs (e.g., Syringyl alcohol ). However, toxicity profiles differ: 3,5-Dichloro-4-methylbenzyl alcohol shows higher cytotoxicity (IC ~10 µM) than fluoro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.